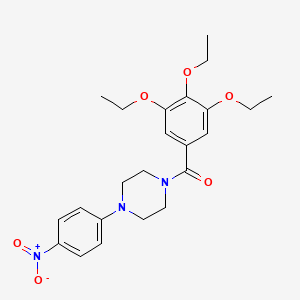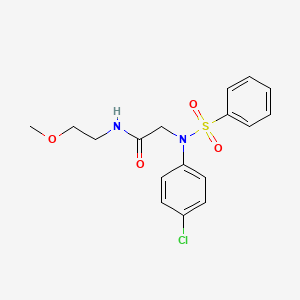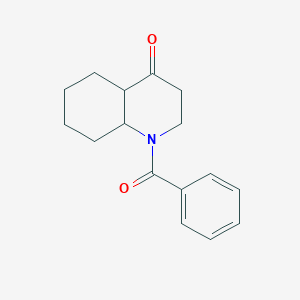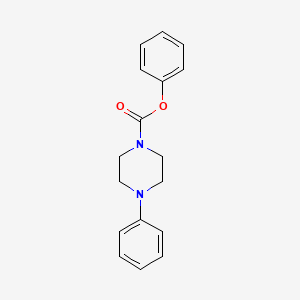![molecular formula C17H19N3O4 B5156947 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA is a benzamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of MNPA is not fully understood. However, it has been suggested that MNPA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. MNPA has also been reported to modulate the expression of various genes involved in cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MNPA has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2. MNPA has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. MNPA has been found to inhibit the migration and invasion of cancer cells and to induce cell cycle arrest and apoptosis.
实验室实验的优点和局限性
MNPA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer and neuroprotective activities. However, MNPA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer orally. MNPA has also been reported to exhibit some toxicity at high doses.
未来方向
There are several future directions for the study of MNPA. Further studies are needed to elucidate the mechanism of action of MNPA and to identify its molecular targets. MNPA could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. The development of more water-soluble formulations of MNPA could also be explored to improve its bioavailability and efficacy. Additionally, the potential side effects of MNPA need to be further investigated to ensure its safety for clinical use.
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA has been found to exhibit potent anticancer and neuroprotective activities and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. MNPA has several future directions for research, and its potential applications in the treatment of various diseases need to be further explored.
合成方法
MNPA can be synthesized using various methods, including the condensation reaction of 4-nitrobenzene-1,2-diamine with 3-bromopropionyl chloride, followed by the reaction with 2-methoxybenzoic acid. Another method involves the reaction of 2-methoxybenzoic acid with 3-aminopropyl-4-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
科学研究应用
MNPA has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. MNPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNPA has also been reported to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-methoxy-N-[3-(4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-16-6-3-2-5-15(16)17(21)19-12-4-11-18-13-7-9-14(10-8-13)20(22)23/h2-3,5-10,18H,4,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADTXMTDBWXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)

![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)